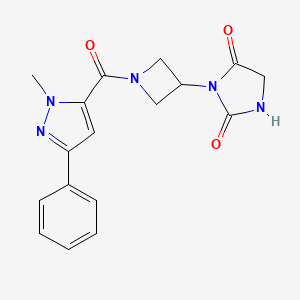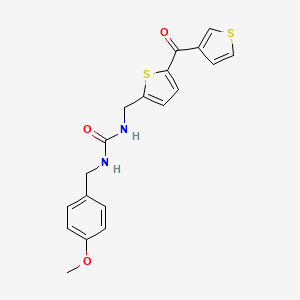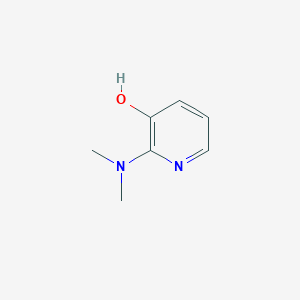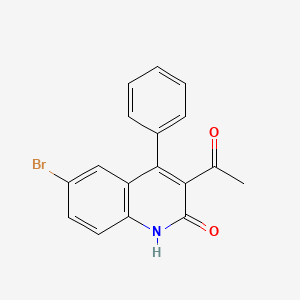![molecular formula C15H13N5O2S2 B2638050 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1798546-48-1](/img/structure/B2638050.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
One-Pot Synthesis of Heterocyclic Derivatives
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide and its derivatives can be synthesized using a one-pot method. This process involves nucleophilic addition reactions and cyclization steps, yielding heterocyclic compounds like imidazo[1,2-a]pyridin-3-yl sulfonamides and imidazo[2,1-b]thiazol-5-yl sulfonamides. These compounds have been synthesized and structurally analyzed, revealing insights into their formation mechanisms and structural properties (Rozentsveig et al., 2013).
Biological Activities and Applications
Anticancer Potential
Research indicates that sulfonamide compounds, including those incorporating imidazo[2,1-b]thiazole, have been synthesized and shown significant in vitro anticancer activities. For instance, various novel sulfonamides have demonstrated potent activity against human liver hepatocellular carcinoma cell lines. These findings are supported by molecular docking studies, suggesting that some synthesized compounds could serve as suitable inhibitors against specific enzymes, highlighting their potential in cancer treatment strategies (Bashandy, 2015).
COX-2 Inhibitory Activity
Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. The compounds demonstrated selective inhibition of the COX-2 isoenzyme, indicating their potential as anti-inflammatory agents. The structure-activity relationship of these compounds reveals that the type and size of the amine on the imidazo[2,1-b]thiazole ring significantly affect their potency and selectivity as COX-2 inhibitors (Shahrasbi et al., 2018).
Antimicrobial and Antiproliferative Properties
Derivatives of this compound have been explored for their antimicrobial and antiproliferative properties. Research indicates that various synthesized compounds, especially those with specific moieties such as imidazo[2,1-b]thiazole, exhibited potent cytotoxic activities against human cell lines, including lung and liver carcinoma cell lines. The efficacy of these compounds as antimicrobial and antiproliferative agents suggests their potential application in medical treatments (Abd El-Gilil, 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their activity .
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, including cell proliferation and apoptosis . These effects are likely mediated through the compound’s interaction with its targets and subsequent changes in their activity .
Pharmacokinetics
Similar compounds have been found to be well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their chemical structure and the specific enzymes present in the body .
Result of Action
Similar compounds have been found to have antitumor and cytotoxic activity, suggesting that this compound may also have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The compound N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to bind to the SIRT1 enzyme-peptide substrate complex at an allosteric site . This interaction lowers the Michaelis constant for acetylated substrates , indicating that the compound may play a role in modulating enzymatic activity.
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes . For example, it has shown antiproliferative activity against several cancer cell lines . It also appears to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps . These include amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . These steps result in the formation of a complex with biomolecules, leading to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific dosage effects have not been reported, it is known that the compound displays IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
Metabolic Pathways
It is known that the compound interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-19-9-14(16-10-19)24(21,22)18-12-5-3-2-4-11(12)13-8-20-6-7-23-15(20)17-13/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYIMIUPEBKTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)

![methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2637978.png)
![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)

![1-[Phenyl(sulfonato)methyl]pyridin-1-ium](/img/structure/B2637983.png)





